molecular formula C16H16N2O3 B606356 BRD73954

BRD73954

货号: B606356
分子量: 284.31 g/mol
InChI 键: FIHKWEQJEDRIFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BRD73954 是一种有效的组蛋白脱乙酰酶抑制剂,专门针对组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8。组蛋白脱乙酰酶在基因表达的调控中起着至关重要的作用,通过从组蛋白中去除乙酰基,导致染色质浓缩和转录抑制。 This compound 由于其选择性抑制这些酶的能力,在科学研究中显示出巨大的潜力 .

准备方法

BRD73954 可以通过一系列涉及特定前体分子缩合的化学反应合成。合成路线通常包括以下步骤:

This compound 的工业生产方法没有详细记录,因为它主要用于研究目的。 如果需要,上述合成路线可以扩大规模用于更大规模的生产。

化学反应分析

BRD73954 会经历几种类型的化学反应,包括:

    氧化: this compound 可以被氧化形成各种氧化衍生物。这些反应中常用的试剂包括过氧化氢和高锰酸钾。

    还原: 还原反应可以将 this compound 转化为还原衍生物。硼氢化钠和氢化铝锂是常用的还原剂。

    取代: 取代反应涉及用其他基团取代 this compound 中的官能团。

由这些反应形成的主要产物取决于所用试剂和条件。例如,用过氧化氢氧化 this compound 可以生成羟基化衍生物,而用硼氢化钠还原可以生成具有改变的官能团的还原衍生物。

科学研究应用

Chemical Properties and Mechanism of Action

BRD73954 is characterized by the following chemical properties:

  • Molecular Formula : C16_{16}H16_{16}N2_2O3_3
  • Molecular Weight : 284.31 g/mol
  • IC50 Values :
    • HDAC6: 36 nM
    • HDAC8: 120 nM
    • HDAC2: 9 μM
    • HDAC4: >33 μM

The compound selectively inhibits HDAC6 and HDAC8, which are involved in various cellular processes, including gene expression regulation, cell cycle progression, and apoptosis. The inhibition of these enzymes leads to increased acetylation of proteins such as α-tubulin, which is a known substrate for HDAC6. This effect can disrupt cellular pathways associated with cancer progression and inflammation .

Applications in Cancer Research

This compound has been extensively studied for its anticancer properties. Its ability to inhibit HDAC6 and HDAC8 makes it a valuable tool in understanding the role of histone deacetylation in cancer biology.

Case Study: Effects on Tumor Cells

In vitro studies have demonstrated that treatment with this compound results in the following effects on cancer cell lines:

  • Increased Acetylation : Treatment leads to a significant increase in acetylated α-tubulin levels in HeLa cells, indicating effective inhibition of HDAC6 .
  • Cell Viability : this compound has shown cytotoxic effects on various cancer cell lines, contributing to reduced cell viability and promoting apoptosis through the activation of pro-apoptotic pathways .

Applications Beyond Cancer

This compound's inhibitory effects extend beyond cancer research, offering potential applications in neurodegenerative diseases and inflammatory disorders.

Neurodegenerative Diseases

Histone deacetylases play a crucial role in neurodegenerative diseases by regulating the expression of neuroprotective genes. Inhibition of HDAC6 has been linked to improved outcomes in models of Alzheimer's disease and multiple sclerosis. This compound's selectivity for HDAC6 makes it a candidate for further investigation in these contexts .

Inflammatory Disorders

Research indicates that this compound may modulate inflammatory responses by influencing cytokine production. For instance, studies have shown that inhibition of HDACs can lead to altered production of interleukin-1 beta (IL-1β) through the modulation of inflammasome activity. This suggests that this compound could be explored for therapeutic strategies against chronic inflammatory conditions .

Summary Table of Applications

Application AreaDescription
Cancer Research Potent inhibition of HDAC6/8 leading to increased acetylation and reduced tumor cell viability.
Neurodegenerative Diseases Potential neuroprotective effects through modulation of gene expression related to neuronal health.
Inflammatory Disorders Modulation of cytokine production, influencing inflammatory pathways and responses.

作用机制

BRD73954 通过选择性抑制组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8 发挥其作用。抑制这些酶会导致乙酰化组蛋白的积累,从而导致染色质松弛和基因表达增加。this compound 的分子靶点包括组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8 的催化结构域,这些结构域负责组蛋白的脱乙酰作用。 通过与这些结构域结合,this compound 阻止从组蛋白中去除乙酰基,从而调节基因表达和细胞过程 .

相似化合物的比较

BRD73954 独特之处在于其选择性抑制组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8 的能力。其他类似的化合物包括:

This compound 对组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8 的选择性使其有别于这些其他抑制剂,使其成为研究这些酶在各种生物过程中的特定作用的宝贵工具。

生物活性

BRD73954 is a small molecule that functions as a dual inhibitor of histone deacetylases (HDAC) 6 and 8. This compound has gained attention due to its potential therapeutic applications in various diseases, particularly those related to epigenetic regulation and cancer.

This compound selectively inhibits HDAC6 and HDAC8, which are involved in the regulation of gene expression through the removal of acetyl groups from histones and non-histone proteins. The inhibition of these enzymes can lead to increased acetylation levels, thereby influencing cellular processes such as apoptosis, cell cycle progression, and differentiation.

  • IC50 Values :
    • HDAC6: 0.036 μM
    • HDAC8: 0.12 μM
    • Other HDACs:
      • HDAC1: 9 μM
      • HDAC2: >33 μM
        These values indicate that this compound has a strong selectivity for HDAC6 and HDAC8 compared to other class I HDACs .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its effects on different cellular pathways:

  • Cancer Cell Proliferation : Inhibition of HDAC6 and HDAC8 by this compound has been shown to reduce cell proliferation in several cancer cell lines. For example, studies have demonstrated that this compound can induce apoptosis in leukemia and solid tumor cells by modulating the expression of pro-apoptotic genes .
  • Neurodegenerative Diseases : The dual inhibition of HDAC6 is particularly relevant in neurodegenerative conditions such as multiple sclerosis and Alzheimer's disease. By promoting histone acetylation, this compound may enhance neuroprotective mechanisms and reduce neuroinflammation .
  • Muscle Disorders : Research indicates that this compound may play a role in muscle regeneration by modulating the acetylation status of key proteins involved in muscle differentiation and function .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on Leukemia Cells : A recent study demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in leukemia cell lines, suggesting its potential as a therapeutic agent for hematological malignancies .
  • Zebrafish Model for Muscular Dystrophy : In a zebrafish model of Duchenne muscular dystrophy (DMD), this compound treatment resulted in improved muscle histomorphology and reduced inflammation, indicating its beneficial effects on muscle integrity .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known HDAC inhibitors:

CompoundTargeted HDACsIC50 (μM)Therapeutic Applications
This compoundHDAC6/HDAC80.036/0.12Cancer, Neurodegenerative Diseases
PCI-34051HDAC80.5Duchenne Muscular Dystrophy
GivinostatClass I/II0.1-1Hematologic Malignancies

属性

IUPAC Name

3-N-hydroxy-1-N-(2-phenylethyl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(17-10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(20)18-21/h1-8,11,21H,9-10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHKWEQJEDRIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRD73954
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BRD73954
Reactant of Route 3
BRD73954
Reactant of Route 4
Reactant of Route 4
BRD73954
Reactant of Route 5
BRD73954
Reactant of Route 6
BRD73954
Customer
Q & A

Q1: What makes BRD73954 unique compared to other HDAC inhibitors?

A1: this compound stands out as the first small molecule HDAC inhibitor capable of potently and selectively inhibiting both HDAC6 and HDAC8. [] This is significant because these two isoforms belong to different phylogenetic classes within the HDAC family. This dual-inhibitory activity makes this compound a valuable tool for studying the distinct and potentially synergistic roles of HDAC6 and HDAC8 in various biological processes.

Q2: How does the structure of this compound contribute to its dual HDAC6/8 inhibitory activity?

A2: The research highlights the importance of the meta substituent on the phenyl hydroxamic acid moiety of this compound. This meta substituent is deemed crucial for the potent inhibition of HDAC8, while also being well-accommodated within the binding site of HDAC6. [] This suggests that structural modifications in this region could be explored to fine-tune the selectivity and potency towards specific HDAC isoforms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。